Fmoc-S-benzyl-D-cysteine
CAS No.: 252049-18-6
VCID: VC21543848
Molecular Formula: C25H23NO4S
Molecular Weight: 433.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-S-benzyl-D-cysteine is a derivative of the amino acid cysteine, specifically designed for use in peptide synthesis and related biochemical applications. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which protects the amino function, and a benzyl group protecting the thiol side chain of cysteine. This compound is crucial in the synthesis of peptides, particularly those containing cysteine residues, as it helps prevent unwanted side reactions during the synthesis process. Applications in Peptide SynthesisFmoc-S-benzyl-D-cysteine is primarily used in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Fmoc group is easily removable under mild conditions, typically using piperidine, which allows for the sequential addition of amino acids during peptide synthesis. The benzyl group protecting the thiol function of cysteine is stable under these conditions but can be removed later, often using hydrogenation or other reducing conditions, to form disulfide bonds or free cysteine residues. Challenges in Peptide SynthesisOne of the challenges in synthesizing peptides containing cysteine is ensuring the correct formation of disulfide bonds and preventing racemization at the α-carbon of cysteine. Protecting groups like the benzyl group help mitigate these issues by preventing premature oxidation or unwanted side reactions during synthesis . Bioconjugation and Drug DevelopmentFmoc-S-benzyl-D-cysteine can be used in bioconjugation processes, where it helps attach drugs or imaging agents to biomolecules, enhancing their efficacy and specificity. This is particularly valuable in drug development, where targeted therapies are increasingly important. Protein EngineeringThis compound aids in modifying proteins to study their functions or improve their stability. Such modifications are crucial in biotechnology and research applications, where understanding protein behavior is key to developing new treatments or diagnostic tools. Comparison with Other Cysteine Derivatives
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CAS No. | 252049-18-6 | ||||||||||||
Product Name | Fmoc-S-benzyl-D-cysteine | ||||||||||||
Molecular Formula | C25H23NO4S | ||||||||||||
Molecular Weight | 433.5 g/mol | ||||||||||||
IUPAC Name | (2S)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | ||||||||||||
Standard InChI | InChI=1S/C25H23NO4S/c27-24(28)23(16-31-15-17-8-2-1-3-9-17)26-25(29)30-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1 | ||||||||||||
Standard InChIKey | AKXYVGAAQGLAMD-HSZRJFAPSA-N | ||||||||||||
Isomeric SMILES | C1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | ||||||||||||
SMILES | C1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | ||||||||||||
Canonical SMILES | C1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | ||||||||||||
Synonyms | Fmoc-D-Cys(Bzl)-OH;Fmoc-S-benzyl-D-cysteine;252049-18-6;Fmoc-(S)-benzyl-D-Cys;18599_ALDRICH;18599_FLUKA;CTK4F5206;ZINC2392290;8418AD;AKOS015837442;AKOS015888721;I01-13105;D-Cysteine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-(phenylmethyl)-;(2S)-3-(benzylsulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid | ||||||||||||
PubChem Compound | 13585939 | ||||||||||||
Last Modified | Aug 15 2023 |
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